N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a 2-(thiophen-2-yl)ethyl moiety. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the thiophene ring contributes to lipophilicity and π-π stacking interactions with biological targets. Structural analogs in the literature highlight the importance of these substituents in modulating pharmacological activity .
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15-10-13(9-14-15)20(17,18)16(11-4-5-11)7-6-12-3-2-8-19-12/h2-3,8-11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBJZYABMJOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core with a sulfonamide group and substituents that include cyclopropyl and thiophene moieties. Its molecular formula is , and it has a molecular weight of 284.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include:
- Formation of the Pyrazole Core : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Sulfonamide Group : This step often involves the reaction of the pyrazole with sulfonyl chlorides.
- Cyclopropyl and Thiophene Substitution : These groups can be introduced via specific coupling reactions or cyclopropanation techniques.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to enhanced p53 expression, which is crucial for cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis via caspase activation |
| A549 | 12.30 | Induction of cell cycle arrest |
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CAs). Selective inhibition of hCA IX and hCA II was observed at nanomolar concentrations, suggesting its potential as a targeted therapeutic agent for cancers that rely on these enzymes for growth.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation reported that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.
- Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, further supporting its anticancer efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group likely facilitates binding to active sites on target enzymes, disrupting their function.
- Induction of Apoptosis : The compound's effects on p53 signaling pathways suggest it may modulate apoptotic processes through direct or indirect interactions with cellular machinery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are compared to three classes of analogs (Table 1):
Table 1: Structural and Pharmacological Comparison
Key Comparisons:
Core Structure: The pyrazole sulfonamide core distinguishes the target compound from Rotigotine’s tetrahydronaphthalen-amine scaffold and benzothiophene acrylonitrile derivatives. Pyrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement compared to benzothiophene or naphthalene cores .
Substituent Effects: Thiophen-2-yl Ethyl Group: Present in both the target compound and Rotigotine, this group enhances lipophilicity and receptor binding. In Rotigotine, it is critical for dopamine receptor agonism . Cyclopropyl vs. Sulfonamide vs. Acrylonitrile: The sulfonamide group in the target compound may facilitate stronger hydrogen-bond interactions with enzymes, whereas acrylonitrile in benzothiophene derivatives contributes to microtubule disruption in cancer cells .
Pharmacological Activity: While direct data for the target compound is unavailable, structural analogs suggest divergent therapeutic applications. Rotigotine’s dopamine agonist activity contrasts with benzothiophene acrylonitriles’ anticancer effects.
Pharmacokinetic and Resistance Profiles
- P-glycoprotein (P-gp) Efflux : Benzothiophene acrylonitrile derivatives (e.g., Compound 32) evade P-gp-mediated resistance, a common issue in oncology. The target compound’s cyclopropyl and sulfonamide groups may similarly reduce P-gp recognition, though experimental validation is needed .
- Metabolic Stability : The cyclopropyl group in the target compound likely improves stability compared to Rotigotine’s propyl group, which undergoes faster hepatic metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
